O-(4-Methoxybenzyl)hydroxylamine
CAS No.: 21038-22-2
Cat. No.: VC2316065
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21038-22-2 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | O-[(4-methoxyphenyl)methyl]hydroxylamine |
Standard InChI | InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 |
Standard InChI Key | MVSMBIBGGPSEHQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CON |
Canonical SMILES | COC1=CC=C(C=C1)CON |
Introduction
Chemical Structure and Properties
O-(4-Methoxybenzyl)hydroxylamine, also known by its IUPAC name O-[(4-methoxyphenyl)methyl]hydroxylamine, is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . The structure features a hydroxylamine group (–ONH2) attached to a 4-methoxybenzyl unit, creating a compound with both nucleophilic nitrogen and oxygen atoms that contribute to its chemical reactivity.
Physical and Chemical Properties
The compound is typically obtained as a solid at room temperature and is often used in its hydrochloride salt form for improved stability and handling. The hydrochloride salt (C8H11NO2·HCl) has a molecular weight of 189.64 g/mol and appears as a white solid .
Table 1: Key Physical and Chemical Properties of O-(4-Methoxybenzyl)hydroxylamine
Property | Value |
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Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
Physical State | Solid |
Color | White (as hydrochloride salt) |
Melting Point | Not specified in available data |
Solubility | Soluble in polar organic solvents |
SMILES Notation | COC1=CC=C(C=C1)CON |
InChI Key | MVSMBIBGGPSEHQ-UHFFFAOYSA-N |
Chemical Identifiers
The compound is registered with various chemical identifiers that facilitate its identification across scientific databases and literature .
Table 2: Chemical Identifiers for O-(4-Methoxybenzyl)hydroxylamine
Identifier Type | Value |
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CAS Number | 21038-22-2 |
PubChem CID | 120426 |
Standard InChI | InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 |
Canonical SMILES | COC1=CC=C(C=C1)CON |
Synthesis and Preparation
The synthesis of O-(4-Methoxybenzyl)hydroxylamine typically involves the reaction of 4-methoxybenzyl chloride with hydroxylamine. This reaction follows well-established organic chemistry protocols for the preparation of alkyl hydroxylamine derivatives.
Synthetic Routes
A common synthetic approach involves:
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Reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base
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Purification of the resulting product through crystallization or extraction techniques
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Conversion to the hydrochloride salt form by treatment with hydrochloric acid when needed
Alternative synthetic methods may also be employed, depending on the specific requirements and available starting materials. The hydrochloride salt form (CAS 876-33-5) is often preferred for practical applications due to its improved stability .
Applications and Uses
O-(4-Methoxybenzyl)hydroxylamine has found numerous applications across different fields of chemistry, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Research and Intermediates
The compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It is employed in the development of various drug candidates and active pharmaceutical ingredients due to its ability to form stable derivatives and participate in selective transformations .
Organic Synthesis Applications
In organic synthesis, O-(4-Methoxybenzyl)hydroxylamine is utilized for several key transformations:
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Formation of oximes when reacted with carbonyl compounds
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Introduction of the hydroxylamine functional group into complex molecules
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Serving as a protection group for certain functional groups during multistep syntheses
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Acting as a nucleophile in various reaction schemes, capitalizing on its electron-rich nitrogen atom
One notable application is in the synthesis of Lycopodium alkaloids, as demonstrated in the total synthesis of (+)-Sieboldine A, where it serves as a protecting group for hydroxylamines .
Structural Comparison with Related Compounds
O-(4-Methoxybenzyl)hydroxylamine shares structural similarities with several other compounds, but possesses unique features that distinguish it from these analogs.
Table 3: Comparison of O-(4-Methoxybenzyl)hydroxylamine with Related Compounds
Compound | Structure Type | Distinctive Features | Applications |
---|---|---|---|
O-(4-Methoxybenzyl)hydroxylamine | Hydroxylamine derivative | Methoxy substitution at para position | Pharmaceutical intermediates, organic synthesis |
O-Benzylhydroxylamine | Hydroxylamine derivative | Lacks methoxy group | Similar applications but different reactivity profile |
N-Hydroxyphthalimide | Hydroxamic acid derivative | Different core structure | Used as a reagent in organic synthesis |
O-(3-Methoxybenzyl)hydroxylamine | Hydroxylamine derivative | Methoxy at meta position | Different biological activity profile |
N-benzyl-O-(4-methoxybenzyl)hydroxylamine | Substituted hydroxylamine | Additional benzyl group on nitrogen | More complex applications in synthesis |
The specific methoxy substitution at the para position contributes to the compound's unique properties and applications.
Research Applications and Studies
Role in Pharmaceutical Development
Research indicates that O-(4-Methoxybenzyl)hydroxylamine exhibits potential biological activity that may be relevant to pharmaceutical development. In particular, derivatives of this compound have shown promise as inhibitors of certain enzymes, though further studies are needed to fully characterize these effects.
Applications in Total Synthesis
The compound has been utilized in the total synthesis of complex natural products. For example, in the synthesis of (+)-Sieboldine A, a Lycopodium alkaloid, O-(4-Methoxybenzyl)hydroxylamine derivatives were employed as protecting groups for hydroxylamine functionalities. This application demonstrates the utility of the compound in complex synthetic sequences .
In this synthesis, researchers observed that when attempting to remove the Boc group from hydroxylamine side chains with TFA at room temperature in CH2Cl2, substantial cleavage of the N–O bond occurred. This unexpected reactivity provided insights into the behavior of protected hydroxylamines under acidic conditions .
Furthermore, the research showed that the p-methoxybenzyl (PMB) group could be used to mask the hydroxylamine oxygen in certain synthetic intermediates, highlighting additional versatility of this functional group .
Physical and Chemical Reactivity
O-(4-Methoxybenzyl)hydroxylamine displays characteristic reactivity patterns associated with hydroxylamine derivatives. The nucleophilic nitrogen atom allows it to react effectively with electrophilic carbon centers, making it useful for various transformations in organic synthesis.
The general mechanism by which the compound participates in reactions typically involves:
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Nucleophilic attack by the hydroxylamine nitrogen on electrophilic substrates
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Formation of stable adducts, particularly with carbonyl groups
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Subsequent transformations depending on reaction conditions
These reactivity patterns explain the compound's utility in various synthetic applications, particularly in the pharmaceutical and fine chemicals industries.
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